molecular formula C8H13N3O4 B14543285 Ethyl 3-(acetyloxy)-2-azidobutanoate CAS No. 62317-43-5

Ethyl 3-(acetyloxy)-2-azidobutanoate

Cat. No.: B14543285
CAS No.: 62317-43-5
M. Wt: 215.21 g/mol
InChI Key: DOCNAANXAZCNDY-UHFFFAOYSA-N
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Description

Ethyl 3-(acetyloxy)-2-azidobutanoate is a multifunctional ester characterized by the presence of an acetyloxy group (-OAc) at the C3 position and an azide (-N₃) group at the C2 position of a butanoate backbone. The azide group is reactive, enabling click chemistry applications, while the acetyloxy moiety may influence solubility and metabolic stability.

Properties

CAS No.

62317-43-5

Molecular Formula

C8H13N3O4

Molecular Weight

215.21 g/mol

IUPAC Name

ethyl 3-acetyloxy-2-azidobutanoate

InChI

InChI=1S/C8H13N3O4/c1-4-14-8(13)7(10-11-9)5(2)15-6(3)12/h5,7H,4H2,1-3H3

InChI Key

DOCNAANXAZCNDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)OC(=O)C)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(acetyloxy)-2-azidobutanoate typically involves the esterification of 3-hydroxy-2-azidobutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

3-hydroxy-2-azidobutanoic acid+ethanolH2SO4ethyl 3-(acetyloxy)-2-azidobutanoate+water\text{3-hydroxy-2-azidobutanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-hydroxy-2-azidobutanoic acid+ethanolH2​SO4​​ethyl 3-(acetyloxy)-2-azidobutanoate+water

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(acetyloxy)-2-azidobutanoate undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The acetyloxy group can be substituted with other nucleophiles to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as ammonia (NH₃) or primary amines (RNH₂) can be used under mild conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(acetyloxy)-2-azidobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-(acetyloxy)-2-azidobutanoate involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in bioconjugation and labeling studies. Additionally, the acetyloxy group can undergo hydrolysis to release acetic acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-Acetamido-3-Oxobutanoate (CAS: 5431-93-6)

Structural Similarities :

  • Both compounds are ethyl esters with acetyl-derived substituents.
  • Ethyl 2-acetamido-3-oxobutanoate features an acetamido (-NHCOCH₃) group at C2 and a ketone (-C=O) at C3, whereas the target compound has an azide and acetyloxy at C2 and C3, respectively.

Functional Differences :

  • Reactivity: The ketone in ethyl 2-acetamido-3-oxobutanoate allows for nucleophilic additions (e.g., enolate chemistry), while the azide in the target compound enables cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition).
  • Applications: Ethyl 2-acetamido-3-oxobutanoate is a precursor in heterocyclic synthesis (e.g., pyrazoles) , whereas the azide group in Ethyl 3-(acetyloxy)-2-azidobutanoate suggests utility in bioconjugation or drug delivery systems.

Isoamyl Acetate (CAS: 123-92-2)

Structural Similarities :

  • Both contain ester and acetyloxy groups.

Functional Differences :

  • Complexity: Isoamyl acetate is a simple ester (3-methylbutyl ethanoate) lacking reactive azide or amide groups.
  • Applications : Primarily used as a flavoring agent (e.g., banana fragrance) due to its volatility and low toxicity . In contrast, the target compound’s azide group confers reactivity unsuitable for direct food applications.

Methyl 2-Benzoylamino-3-Oxobutanoate

Structural Similarities :

  • Both are β-keto esters with nitrogen-containing substituents (benzoylamino vs. azide).

Functional Differences :

  • Synthesis: Methyl 2-benzoylamino-3-oxobutanoate is synthesized via condensation reactions with aromatic amines, leveraging its ketone for cyclization .
  • Biological Activity: Benzoylamino derivatives are explored for antimicrobial activity, while azides are more commonly used in bioorthogonal chemistry.

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